molecular formula C13H10N2O2S B8433043 3,4-Diphenyl-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one CAS No. 3815-50-7

3,4-Diphenyl-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one

Cat. No. B8433043
M. Wt: 258.30 g/mol
InChI Key: YBPQTTPRCPVBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312721

Procedure details

3-phenyl-4-(4-fluorophenyl)-1,2,3,5-oxathiadiazole -2-oxide; 3-phenyl-4-(2,4-dichlorophenyl)-1,2,3,5-oxathiadiazole-2-oxide; 3-(2,4-dichlorophenyl)-4-(2,6-dichlorophenyl)-1,2,3,5-oxathiadiazole-2-oxide.
Name
3-phenyl-4-(4-fluorophenyl)-1,2,3,5-oxathiadiazole -2-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenyl-4-(2,4-dichlorophenyl)-1,2,3,5-oxathiadiazole-2-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(2,4-dichlorophenyl)-4-(2,6-dichlorophenyl)-1,2,3,5-oxathiadiazole-2-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([C:12]3[CH:17]=[CH:16][C:15](F)=[CH:14][CH:13]=3)=[N:10][O:9][S:8]2=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(N2C(C3C=CC(Cl)=CC=3Cl)=NOS2=O)C=CC=CC=1.ClC1C=C(Cl)C=CC=1N1C(C2C(Cl)=CC=CC=2Cl)=NOS1=O>>[C:1]1([N:7]2[C:11]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)=[N:10][O:9][S:8]2=[O:19])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-phenyl-4-(4-fluorophenyl)-1,2,3,5-oxathiadiazole -2-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1S(ON=C1C1=CC=C(C=C1)F)=O
Step Two
Name
3-phenyl-4-(2,4-dichlorophenyl)-1,2,3,5-oxathiadiazole-2-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1S(ON=C1C1=C(C=C(C=C1)Cl)Cl)=O
Step Three
Name
3-(2,4-dichlorophenyl)-4-(2,6-dichlorophenyl)-1,2,3,5-oxathiadiazole-2-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)N1S(ON=C1C1=C(C=CC=C1Cl)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1S(ON=C1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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